[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine

LogP Lipophilicity Optimization CNS Drug Discovery

[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine (CAS 1823811-87-5) is a 3,3-disubstituted oxetane building block featuring a primary amine (methanamine) at the C3 position, a para-trifluoromethylphenyl substituent, and a molecular formula of C₁₁H₁₂F₃NO (MW 231.21 g/mol). The compound is supplied at ≥95% purity from multiple vendors and is employed exclusively as a research intermediate for medicinal chemistry and drug discovery, not for direct human use.

Molecular Formula C11H12F3NO
Molecular Weight 231.218
CAS No. 1823811-87-5
Cat. No. B2458855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine
CAS1823811-87-5
Molecular FormulaC11H12F3NO
Molecular Weight231.218
Structural Identifiers
SMILESC1C(CO1)(CN)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10(5-15)6-16-7-10/h1-4H,5-7,15H2
InChIKeyBQCOVJVVXBTCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine (CAS 1823811-87-5) — A 3,3-Disubstituted Oxetane Primary Amine Building Block


[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine (CAS 1823811-87-5) is a 3,3-disubstituted oxetane building block featuring a primary amine (methanamine) at the C3 position, a para-trifluoromethylphenyl substituent, and a molecular formula of C₁₁H₁₂F₃NO (MW 231.21 g/mol). The compound is supplied at ≥95% purity from multiple vendors and is employed exclusively as a research intermediate for medicinal chemistry and drug discovery, not for direct human use . The oxetane core provides a polar, three-dimensional scaffold with a predicted LogP of 1.93, TPSA of 35.25 Ų, two hydrogen-bond acceptors, and one donor, placing it in a favorable property window for lead optimization campaigns where balanced lipophilicity, solubility, and metabolic stability are required .

Why Close Oxetane Analogs Cannot Simply Replace [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine in Lead Optimization


Oxetane-containing building blocks are not interchangeable because the C3 substituent identity and the topological distance between the amine and the oxetane ring dictate pKa, lipophilicity, metabolic stability, and conformational preference in a manner that is both quantifiable and program-decisive [1][2]. Replacing the 4-trifluoromethylphenyl group with an unsubstituted phenyl lowers LogP by approximately 0.32 units, while moving the CF₃ group directly onto the oxetane ring (eliminating the phenylene spacer) drops LogP by ~1.4 units and fundamentally alters amine basicity through through-bond inductive effects . At the class level, substituting a gem-dimethyl or tert-butyl group with a 3,3-disubstituted oxetane decreases logD by an average of 0.81 units and increases aqueous solubility by 4- to >4000-fold, while fluorinated oxetane amines can shift pKa by up to 2.7–3.5 units depending on the separation between the amine and the ring [1][3][4]. These are not marginal adjustments—they represent step-change property alterations that make generic substitution chemically invalid without re-optimization of the entire lead series.

Quantitative Differentiation Evidence: [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine vs. Closest Analogs


LogP Differentiation: para-CF₃-Phenyl vs. Unsubstituted Phenyl Oxetane Methanamine — A +0.32 Unit Increase for Balanced CNS-Relevant Lipophilicity

[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine (target) exhibits a predicted LogP of 1.93, compared to (3-phenyloxetan-3-yl)methanamine (CAS 497239-45-9) with a predicted LogP of 1.61, representing a +0.32 log unit increase attributable to the para-CF₃ substitution on the phenyl ring . This quantitative difference positions the target compound closer to the CNS drug-like LogP sweet spot (~2–3), potentially enhancing passive membrane permeability while maintaining acceptable aqueous solubility relative to the non-fluorinated analog.

LogP Lipophilicity Optimization CNS Drug Discovery

LogP Gap vs. Directly Attached CF₃-Oxetane Analog: A +1.41 Unit Window for Property Tuning Across Lead Series

The target compound (LogP 1.93) is substantially more lipophilic than [3-(trifluoromethyl)oxetan-3-yl]methanamine (CAS 1501337-76-3, LogP 0.52), a corresponding directly-attached CF₃ analog lacking the phenylene bridge . The +1.41 log unit differential arises from the insertion of the para-phenylene spacer, which decouples the strong electron-withdrawing effect of CF₃ from the oxetane-amine system and simultaneously adds hydrophobic surface area.

LogP Range Tuning Building Block Selection ADME Optimization

Amine Basicity Preservation via Methylene Spacer: Predicted pKa ~9.65 vs. α-Oxetane Amine pKa Depression of 2.7–3.5 Units

The target compound incorporates a methylene (–CH₂–) spacer between the oxetane C3 and the primary amine nitrogen, insulating the amine from the electron-withdrawing oxetane ring. Its predicted pKa is 9.65±0.29 , consistent with a typical aliphatic primary amine. In contrast, literature establishes that when an amine is directly attached at the α-position of an oxetane (i.e., no spacer), the pKa decreases by approximately 2.7 units (from ~9.9 to ~7.2)—a ~500-fold reduction in basicity—due to the inductive electron withdrawal of the ring oxygen . For the comparator 3-(4-(trifluoromethyl)phenyl)oxetan-3-amine (CAS 1349972-67-3, no methylene spacer), the predicted LogP is 1.89, pKa data are not independently available but would be expected in the depressed range .

pKa Modulation Amine Basicity Oxetane Electronic Effects

Oxetane Scaffold Advantage: Average –0.81 elogD Reduction and Universal Permeability Improvement vs. Methylene, gem-Dimethyl, and Cyclobutyl Analogues

In a matched molecular pair (MMP) analysis of drug-like 3,3-diaryloxetanes vs. methylene, gem-dimethyl, and cyclobutyl linker analogues, the oxetane scaffold produced an average decrease in measured elogD of 0.81 units compared to each of the three alkyl linker classes, attributable to the polarity of the oxetane oxygen [1]. Critically, the permeability of the 3,3-diaryloxetanes was universally improved relative to the corresponding methylene, gem-dimethyl, and cyclobutyl variants, and no metabolic liability was associated with the oxetane motif [1]. In a separate study of trifluoromethyl oxetanes evaluated as tert-butyl isosteres in a γ-secretase modulator (GSM) program, the CF₃-oxetane-containing GSM demonstrated decreased lipophilicity, improved lipophilic efficiency (LipE), and improved metabolic stability relative to the corresponding tert-butyl GSM analogue [2].

Lipophilic Efficiency logD Permeability Matched Molecular Pair Analysis

Supply-Chain Differentiation: ≥95% Commercial Purity with Multi-Vendor Availability and Scalable Procurement from 100 mg to 25 g

The target compound is commercially available at ≥95% purity (typically 95–98% depending on vendor and batch) from multiple independent suppliers including Leyan (98%), AChemBlock (97%), AKSci (95%), Aladdin (97%), and SpiroChem (95%), with stock levels spanning 100 mg to 25 g . This multi-vendor landscape contrasts with narrower-supply close analogs such as [3-(trifluoromethyl)oxetan-3-yl]methanamine (CAS 1501337-76-3), which is predominantly available from fewer sources and at lower scale. The compound is stored sealed in dry conditions at 2–8°C, shipped at room temperature, and benefits from established synthetic methodology for oxetan-3-ylmethanamines amenable to large-scale commercial production [1].

Procurement Supply Chain Purity Specification Scale-up Readiness

High-Confidence Application Scenarios for [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Requiring Controlled Lipophilicity (LogP 1.5–2.5)

The target compound's LogP of 1.93 positions it within the CNS drug-like window, offering +0.32 log units over the unsubstituted phenyl analog (LogP 1.61) and providing enhanced passive permeability without crossing into the high-logP (>3) risk zone [1]. When incorporated as a pendant amine building block via amide coupling or reductive amination, the oxetane core further reduces elogD by ~0.81 units relative to a gem-dimethyl linker while universally improving permeability . The methylene spacer preserves full amine basicity (pKa ~9.65), ensuring the installed amine remains protonated at physiological pH for optimal target engagement . Procurement at gram-to-25 g scale supports iterative medicinal chemistry SAR cycles without supply interruption .

Fluorinated Bioisostere Replacement of tert-Butyl or gem-Dimethyl Groups in Metabolic Stability Optimization Programs

When a lead series contains a metabolically labile tert-butyl or gem-dimethyl group, the target compound's oxetane core offers a validated bioisosteric replacement strategy. Literature demonstrates that trifluoromethyl oxetane-containing compounds show decreased lipophilicity, improved LipE, and improved metabolic stability relative to tert-butyl analogues [1]. The target compound specifically provides a CF₃-substituted phenyl group at the oxetane C3 position, combining the metabolic stability advantages of both the oxetane ring (reduced intrinsic clearance in human liver microsomes) and the trifluoromethyl group (resistance to oxidative metabolism) [1]. The –CH₂NH₂ handle enables direct incorporation via amide bond formation, the most frequently used reaction in drug discovery .

¹⁹F NMR Probe Installation for Ligand-Observed and Protein-Observed Fragment-Based Drug Discovery (FBDD)

The para-CF₃ group on the phenyl ring provides a sensitive ¹⁹F NMR handle (three equivalent fluorine nuclei) that enables both ligand-observed (WaterLOGSY, CPMG, T₂-filtered) and protein-observed (¹⁹F protein labeling) screening experiments in fragment-based drug discovery [1]. The target compound's MW of 231 Da and LogP of 1.93 are within fragment-like property space (MW <300, LogP <3), and the primary amine provides a synthetic vector for fragment elaboration via amide coupling, sulfonamide formation, or reductive amination. Unlike the direct CF₃-oxetane analog (LogP 0.52), which may suffer from poor membrane penetration, the target compound's intermediate LogP supports both biochemical and cell-based follow-up assays without property cliffs upon fragment growth .

Parallel Library Synthesis via Amide Coupling Enabled by Multi-Vendor, Scalable Supply of the Primary Amine Building Block

The target compound's primary amine handle supports high-throughput parallel amide coupling with diverse carboxylic acid building blocks, enabling rapid SAR exploration around the oxetane-phenyl-CF₃ scaffold. Multi-vendor availability at ≥95% purity from Leyan (98%), AChemBlock (97%), AKSci (95%), and Aladdin (97%), with quantities from 100 mg to 25 g, enables a procurement strategy that scales from initial singleton synthesis (250 mg–1 g) through focused library production (5–25 g) without re-sourcing or re-validation [1]. The patent-established synthetic route to oxetan-3-ylmethanamines further supports reliable custom synthesis of larger quantities when required .

Quote Request

Request a Quote for [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.